N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylmethanesulfonohydrazide
Description
N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylmethanesulfonohydrazide is a pyrazole-based sulfonohydrazide derivative. Its structure features:
- A 1H-pyrazole core substituted with a cyano (-CN) group at position 4, a methyl (-CH₃) group at position 1, and a trifluoromethyl (-CF₃) group at position 2.
- A methylmethanesulfonohydrazide (-SO₂-NH-N(CH₃)-) group at position 3.
This compound is hypothesized to exhibit bioactivity due to its structural resemblance to agrochemicals like Fipronil, which shares the trifluoromethyl and cyano substituents on a pyrazole ring . The sulfonohydrazide moiety may enhance its binding affinity to biological targets, such as enzymes or receptors involved in insecticidal or antimicrobial pathways.
Properties
IUPAC Name |
N'-[4-cyano-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-N'-methylmethanesulfonohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N5O2S/c1-15-7(16(2)14-19(3,17)18)5(4-12)6(13-15)8(9,10)11/h14H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEOILTWGRMUCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#N)N(C)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core One common method is the reaction of hydrazine with a suitable diketone or β-diketone derivative to form the pyrazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted pyrazoles.
Scientific Research Applications
Biological Applications
N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylmethanesulfonohydrazide has shown potential in various studies:
Pharmaceutical Applications
- Anticancer Activity : Preliminary studies suggest that pyrazole derivatives exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. This compound's unique structure may enhance its efficacy against certain cancer types.
- Anti-inflammatory Effects : Research indicates that compounds with similar structures can modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.
Agrochemical Applications
- Pesticide Development : The compound's ability to interact with biological systems makes it a candidate for developing new pesticides that target specific pests while minimizing environmental impact.
- Herbicide Properties : Similar pyrazole derivatives have been explored for their herbicidal properties, indicating that this compound may also possess such capabilities.
Interaction Studies
Studies focusing on the interactions between this compound and various biological macromolecules (proteins and nucleic acids) are essential to understanding its mechanism of action. These studies help elucidate how the compound exerts its biological effects and identify potential side effects when used therapeutically.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal reported that a series of pyrazole derivatives, including this compound, demonstrated significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis.
Case Study 2: Agrochemical Efficacy
Research conducted on the herbicidal properties of similar compounds highlighted their effectiveness in controlling weed growth without harming crop yields. This suggests that this compound could be developed into a selective herbicide.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the cyano group can modulate the compound's reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole Derivatives with Sulfonamide/Sulfonohydrazide Groups
Compound A : N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylbenzenesulfonohydrazide (PubChem CID: Unspecified)
- Structure : Replaces the methanesulfonyl group with a benzenesulfonyl group.
- The bulkier benzene group could sterically hinder interactions with target enzymes compared to the smaller methanesulfonyl group in the target compound .
Compound B : N-Allyl-4-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide (CAS 321433-35-6)
- Structure : Features a pyridine ring instead of pyrazole, with chlorine and trifluoromethyl substituents.
- Key Differences :
Compound C : N-(5-Cyano-1-(4-methoxyphenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-6-yl)-4-methylbenzenesulfonamide
- Structure: Incorporates a fused dihydropyrano-pyrazole system with a sulfonamide group.
- The 4-methoxyphenyl group introduces hydrogen-bonding capabilities absent in the target compound .
Pyrazole Derivatives with Trifluoromethyl and Cyano Substituents
Compound D : Fipronil (5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfonyl)-1H-pyrazole-3-carbonitrile)
- Structure: Shares the trifluoromethyl and cyano groups but includes an amino group and a phenyl ring.
- Key Differences: The trifluoromethylsulfonyl (-SO₂-CF₃) group in Fipronil enhances insecticidal activity by inhibiting GABA receptors, whereas the sulfonohydrazide group in the target compound may target different pathways. Fipronil’s dichlorophenyl substituent contributes to its broad-spectrum insecticidal properties .
Compound E : 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Structure : Contains a fluorophenyl group and a triazole ring.
- Key Differences: The carbothioamide (-C(=S)-NH₂) group offers different hydrogen-bonding interactions compared to sulfonohydrazide. Fluorophenyl substituents improve metabolic stability and bioavailability .
Biological Activity
N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylmethanesulfonohydrazide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity, synthesis, and applications of this compound, drawing on diverse research findings and case studies.
- Molecular Formula : C8H10F3N5O2S
- Molecular Weight : 297.26 g/mol
- CAS Number : 321538-15-2
The compound features a pyrazole ring with trifluoromethyl and cyano substituents, which are known to enhance biological activity through various mechanisms.
1. Anti-inflammatory Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, a study demonstrated that pyrazole derivatives showed promising results in reducing paw swelling in acute inflammatory models, comparable to standard anti-inflammatory drugs like diclofenac sodium .
| Compound | IC50 (μg/mL) | Inhibition (%) |
|---|---|---|
| N'-[4-cyano... | 55.65 | 93.53 ± 1.37% |
| Diclofenac Sodium | 54.65 | 90.13 ± 1.45% |
The proposed mechanism of action for this compound involves its interaction with cyclooxygenase (COX) enzymes, specifically COX-2, which plays a critical role in inflammation and pain pathways. The compound's structure allows it to bind effectively to these enzymes, inhibiting their activity and thus reducing inflammatory responses .
3. Anticancer Potential
There is emerging evidence that pyrazole derivatives can influence cancer cell proliferation. A study highlighted that certain pyrazole compounds showed cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy . The specific interactions and pathways involved remain an area of active research.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : This is achieved through condensation reactions involving hydrazine and suitable β-diketones.
- Introduction of Substituents : The trifluoromethyl group is introduced using trifluoromethyl iodide, while the cyano group is added via cyanating agents.
- Final Hydrazide Formation : The final product is obtained by reacting the pyrazole derivative with methanesulfonic acid under controlled conditions.
Case Study 1: Anti-inflammatory Activity
In a controlled study involving various pyrazole derivatives, N'-[4-cyano... exhibited a significant reduction in inflammation markers in animal models when compared to controls treated with standard anti-inflammatory medications. The results indicated both efficacy and safety, making it a candidate for further development in therapeutic applications.
Case Study 2: Cytotoxicity Assessment
A series of experiments conducted on cancer cell lines revealed that derivatives similar to N'-[4-cyano...] displayed varying degrees of cytotoxicity. The results suggested that modifications in the molecular structure could enhance or reduce anticancer activity, warranting further exploration into structure-activity relationships.
Q & A
Basic Question
- Trifluoromethyl (CF₃): Enhances lipophilicity and metabolic stability, as observed in pyrazole-based agrochemicals .
- Cyano (CN): Increases hydrogen-bonding potential, affecting solubility and binding affinity in biological systems .
- Methanesulfonohydrazide: Introduces polarity and potential for sulfonamide-mediated interactions (e.g., enzyme inhibition) .
How can reaction yields be optimized during the introduction of the sulfonohydrazide group?
Advanced Question
- Catalytic Conditions: Use of DMAP (4-dimethylaminopyridine) to accelerate sulfonylation, as demonstrated in triazole-thione syntheses .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve reagent solubility, while controlled temperature (60–80°C) minimizes side reactions .
- Stoichiometry: A 1.2:1 molar ratio of methanesulfonyl hydrazine to pyrazole intermediate reduces unreacted starting material .
How do electronic and steric effects of substituents impact biological activity?
Advanced Question
- Trifluoromethyl vs. Chloro: CF₃ groups increase electron-withdrawing effects, enhancing binding to hydrophobic enzyme pockets (e.g., anticonvulsant targets) .
- Cyano vs. Methyl: Cyano substituents improve dipole interactions in receptor-ligand complexes, as seen in pyrazole-carboxamide derivatives .
- Steric Hindrance: Bulkier groups at the pyrazole N1 position (e.g., methyl) can reduce metabolic degradation .
How should researchers resolve contradictions in reported synthetic protocols (e.g., variable yields)?
Advanced Question
- Variable Catalysts: Compare yields using K₂CO₃ (70–80%) vs. NaH (50–60%) in analogous hydrazide syntheses .
- Reaction Time: Extended reflux (24 hrs) may improve conversion but risk decomposition, as noted in triazole-thione derivatives .
- Reproducibility: Validate protocols using standardized intermediates (e.g., purity >95% by HPLC) .
What computational approaches predict the compound’s interaction with biological targets?
Advanced Question
- Molecular Docking: Simulate binding to targets like GABA receptors, leveraging structural data from pyrazole-based inhibitors .
- DFT Calculations: Analyze charge distribution to identify reactive sites (e.g., sulfonohydrazide’s sulfur atom) for covalent binding .
- ADMET Prediction: Use software (e.g., SwissADME) to model bioavailability and toxicity based on logP and PSA values .
What strategies validate the compound’s mechanism of action in pharmacological studies?
Advanced Question
- In Vitro Assays: Test enzyme inhibition (e.g., COX-2) using fluorogenic substrates, as applied to sulfonamide derivatives .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity to target proteins .
- Mutagenesis Studies: Identify key residues in binding pockets via site-directed mutagenesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
